molecular formula C18H22N2O B14676009 5,6-Dihydro-11-(N,N-dimethylaminoethoxy)-11H-benzo(5,6)cyclohepta(1,2-c)pyridine CAS No. 36040-35-4

5,6-Dihydro-11-(N,N-dimethylaminoethoxy)-11H-benzo(5,6)cyclohepta(1,2-c)pyridine

Cat. No.: B14676009
CAS No.: 36040-35-4
M. Wt: 282.4 g/mol
InChI Key: XJMIRJZHCFTVJF-UHFFFAOYSA-N
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Description

5,6-Dihydro-11-(N,N-dimethylaminoethoxy)-11H-benzo(5,6)cyclohepta(1,2-c)pyridine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-11-(N,N-dimethylaminoethoxy)-11H-benzo(5,6)cyclohepta(1,2-c)pyridine typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the cyclohepta ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the N,N-dimethylaminoethoxy group via nucleophilic substitution.

    Hydrogenation: Reduction of double bonds to achieve the dihydro form.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated form.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce fully saturated hydrocarbons.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5,6-Dihydro-11-(N,N-dimethylaminoethoxy)-11H-benzo(5,6)cyclohepta(1,2-c)pyridine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    Pathways: Involvement in metabolic or signaling pathways that lead to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    11H-benzo(5,6)cyclohepta(1,2-c)pyridine: Lacks the N,N-dimethylaminoethoxy group.

    5,6-Dihydro-11H-benzo(5,6)cyclohepta(1,2-c)pyridine: Lacks the N,N-dimethylaminoethoxy group and is fully saturated.

Uniqueness

The presence of the N,N-dimethylaminoethoxy group in 5,6-Dihydro-11-(N,N-dimethylaminoethoxy)-11H-benzo(5,6)cyclohepta(1,2-c)pyridine imparts unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

CAS No.

36040-35-4

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

2-(5-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-yloxy)-N,N-dimethylethanamine

InChI

InChI=1S/C18H22N2O/c1-20(2)11-12-21-18-16-6-4-3-5-14(16)7-8-15-9-10-19-13-17(15)18/h3-6,9-10,13,18H,7-8,11-12H2,1-2H3

InChI Key

XJMIRJZHCFTVJF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1C2=CC=CC=C2CCC3=C1C=NC=C3

Origin of Product

United States

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